molecular formula C22H36N2OS B2955847 (3r,5r,7r)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)adamantane-1-carboxamide CAS No. 2034287-59-5

(3r,5r,7r)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)adamantane-1-carboxamide

Cat. No. B2955847
CAS RN: 2034287-59-5
M. Wt: 376.6
InChI Key: HCXZPIFQJDECMQ-UHFFFAOYSA-N
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Description

(3r,5r,7r)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C22H36N2OS and its molecular weight is 376.6. The purity is usually 95%.
BenchChem offers high-quality (3r,5r,7r)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)adamantane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3r,5r,7r)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)adamantane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The research on adamantane derivatives, including compounds structurally similar to (3r,5r,7r)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)adamantane-1-carboxamide, focuses on their synthesis and chemical properties. A study developed a convergent, scalable process for the synthesis of adamantane 11-β-hydroxysteroid dehydrogenase-1 inhibitors, demonstrating the importance of adamantane derivatives in pharmaceutical development (Becker et al., 2008). Furthermore, the synthesis and characterization of new polyamides containing adamantyl and diamantyl moieties highlight the utility of these compounds in material science, particularly in developing polymers with specific physical properties (Chern et al., 1998).

Biological Activity and Potential Therapeutic Applications

Adamantane derivatives have been explored for their biological activity and potential therapeutic applications. For instance, the synthesis of a series of 1-adamantanecarboxamides was examined for their potency as selective 5-HT2 receptor antagonists, indicating the potential application of these compounds in treating conditions like depression and anxiety (Fujio et al., 2000). Additionally, research on compounds like thioadatanserin, a novel adamantane derivative, has shown potential as a dual potent partial agonist with activity against 5-HTR1A and antagonist activity against 5-HTR2A, again highlighting the relevance of these compounds in neuropsychiatric drug development (Evans et al., 2020).

Antimicrobial and Anti-Proliferative Properties

Adamantane-based compounds have also been studied for their antimicrobial and anti-proliferative properties. A study on novel broad-spectrum antibacterial candidates based on adamantane-1-carbohydrazides reported potent antibacterial activity, suggesting the potential use of these compounds in treating bacterial infections (Al-Wahaibi et al., 2020). Similarly, the synthesis of 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related derivatives showed significant anti-proliferative activity against various human tumor cell lines, indicating their potential application in cancer therapy (Al-Mutairi et al., 2019).

properties

IUPAC Name

N-[[1-(thian-4-yl)piperidin-4-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2OS/c25-21(22-12-17-9-18(13-22)11-19(10-17)14-22)23-15-16-1-5-24(6-2-16)20-3-7-26-8-4-20/h16-20H,1-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXZPIFQJDECMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C23CC4CC(C2)CC(C4)C3)C5CCSCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3r,5r,7r)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)adamantane-1-carboxamide

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